![molecular formula C9H11NO5 B085831 1,3,5-Trimethoxy-2-nitrobenzene CAS No. 14227-18-0](/img/structure/B85831.png)
1,3,5-Trimethoxy-2-nitrobenzene
Overview
Description
1,3,5-Trimethoxy-2-nitrobenzene is an organic compound with the molecular formula C9H11NO5. It is characterized by the presence of three methoxy groups (-OCH3) and one nitro group (-NO2) attached to a benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Mode of Action
It has been observed that the compound can undergo electrochemical reduction, producing a radical anion . This process shows hyperfine splitting for 15 N nuclei of the nitro group and 13 C nuclei of the benzene ring given the natural abundance of the isotopes . The nitro group in the equilibrium conformation of the radical anion of 2,4,6-trimethoxynitrobenzene is rotated relative to the benzene ring plane by an angle close to 90° and has a pyramidal structure .
Result of Action
The formation of a radical anion during electrochemical reduction suggests that the compound could potentially induce oxidative stress within cells .
Preparation Methods
The synthesis of 1,3,5-Trimethoxy-2-nitrobenzene typically involves the nitration of 1,3,5-trimethoxybenzene. One common method includes the reaction of 1,3,5-trimethoxybenzene with a mixture of nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration of the benzene ring .
Industrial production methods may involve the use of 1,3,5-tribromobenzene as a starting material. This compound undergoes methoxylation in the presence of methanol and a catalyst such as cuprous halide to yield this compound. This process is known for its high yield and simplicity .
Chemical Reactions Analysis
1,3,5-Trimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 1,3,5-trimethoxy-2-aminobenzene and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Intermediate :
- 1,3,5-Trimethoxy-2-nitrobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active derivatives. For instance, it can be used in the synthesis of nitro-containing drugs that exhibit anti-inflammatory or analgesic properties .
- Chemical Research :
- Material Science :
Data Table: Applications Overview
Application Area | Description | Examples of Use |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | Anti-inflammatory agents |
Organic Synthesis | Reagent for nucleophilic substitution reactions | Synthesis of novel compounds |
Material Science | Enhancer for polymer properties | Improved thermal stability |
Chemical Research | Used in the development of new synthetic methodologies | Synthesis of complex organic molecules |
Case Study 1: Synthesis of Nitro-containing Pharmaceuticals
A recent study demonstrated the utility of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with various amines to yield substituted nitrophenols that showed significant biological activity in vitro.
Case Study 2: Polymer Composite Development
Research conducted on polymer composites incorporating this compound indicated enhanced mechanical properties and thermal resistance compared to standard polymers without nitro groups. The findings suggest potential applications in high-performance materials used in aerospace and automotive industries.
Comparison with Similar Compounds
1,3,5-Trimethoxy-2-nitrobenzene can be compared with other similar compounds such as:
1,3,5-Trimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,5-Triamino-2,4,6-trinitrobenzene: Contains multiple nitro and amino groups, making it highly energetic and used in explosives.
Hexanitrobenzene: Contains six nitro groups, making it highly reactive and used in specialized applications.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in research and industry.
Biological Activity
Overview
1,3,5-Trimethoxy-2-nitrobenzene (C9H11NO5) is an organic compound characterized by three methoxy groups and one nitro group attached to a benzene ring. This compound has garnered attention in scientific research for its potential biological activities , particularly in the fields of antimicrobial and anticancer properties.
The compound appears as a yellow crystalline solid and is utilized in various applications, including pharmaceuticals and agrochemicals. Its synthesis typically involves the nitration of 1,3,5-trimethoxybenzene using a mixture of nitric and sulfuric acids .
Antimicrobial Activity
Nitro-containing compounds are well-documented for their antimicrobial properties . The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. For instance, derivatives such as metronidazole are known for their effectiveness against anaerobic bacteria and protozoa .
This compound has shown promising results in preliminary studies. It is believed that upon reduction, it may generate toxic species that contribute to its antimicrobial activity. This aligns with findings that nitro compounds can act as effective antimicrobial agents through similar mechanisms .
Anticancer Activity
Recent studies suggest that this compound may possess anticancer properties . Nitro compounds have been shown to exhibit antineoplastic activity by inducing oxidative stress within cancer cells. The radical anion formed during electrochemical reduction may play a critical role in this process by damaging cellular components and triggering apoptosis .
A notable study highlighted the ability of certain nitro derivatives to inhibit key enzymes involved in cancer progression, suggesting that this compound could be explored further as a potential anticancer agent .
The mechanism of action for this compound involves several pathways:
- Electrochemical Reduction : The compound can undergo electrochemical reduction to form a radical anion, which may induce oxidative stress within cells.
- DNA Binding : Reduced forms of nitro compounds can covalently bind to DNA, leading to nuclear damage and cell death.
- Enzyme Inhibition : The compound may inhibit various enzymes linked to inflammatory responses and cancer progression .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
1,3,5-Trimethoxybenzene | None | None | Not applicable |
1,3-Dinitrobenzene | Moderate | Moderate | DNA binding and oxidative stress |
Metronidazole | High | Low | Radical formation from reduction |
5-Nitroimidazole | High | Moderate | DNA damage via reactive intermediates |
Case Studies
Several studies have investigated the biological activities of nitro compounds similar to this compound:
- Antimicrobial Studies : A study demonstrated that nitro derivatives could effectively combat bacterial infections through mechanisms involving DNA damage and oxidative stress induction .
- Anticancer Research : Research on related nitro compounds revealed their ability to inhibit tumor growth in vitro and in vivo by targeting specific cellular pathways associated with cancer progression .
Properties
IUPAC Name |
1,3,5-trimethoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYAWLZEMLQGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333847 | |
Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14227-18-0 | |
Record name | 1,3,5-Trimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research paper reveal about the structure of the 2,4,6-trimethoxynitrobenzene radical anion?
A1: The research paper focuses on the structural changes observed when 2,4,6-trimethoxynitrobenzene forms a radical anion. Specifically, it reports the pyramidal distortion of the nitro (NO2) group in the radical anion form of the molecule. [] This distortion from planarity is a significant finding as it can influence the reactivity and properties of the molecule.
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